molecular formula C6H4ClF3N2O B145977 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride CAS No. 129768-24-7

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

Cat. No.: B145977
CAS No.: 129768-24-7
M. Wt: 212.56 g/mol
InChI Key: PLGFQFMBCLCVRB-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS: 129768-24-7) is a reactive acyl chloride derivative featuring a pyrazole core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2. Its molecular formula is C₆H₄ClF₃N₂O, with a molecular weight of 212.56 g/mol. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing inhibitors, particularly targeting viral enzymes such as the measles virus RNA-dependent RNA polymerase complex . Its reactivity stems from the electrophilic carbonyl chloride group, enabling efficient coupling with nucleophiles like amines or alcohols to form amides or esters.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-12-3(5(7)13)2-4(11-12)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFQFMBCLCVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563846
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-24-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Methyl Hydrazine with Trifluoromethylated Enones

This method involves reacting methyl hydrazine hydrochloride with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid under reflux. The reaction proceeds via nucleophilic attack at the β-carbon of the enone, followed by cyclization to form the pyrazole ring. Key parameters include:

  • Temperature : 55°C for 20 hours

  • Solvent : Acetic acid

  • Yield : 63% (153 g scale)

Regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, directing methyl hydrazine to attack the less hindered position. The product is a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, necessitating chromatographic separation or distillation for isolation.

Alkylation of Preformed Pyrazole Derivatives

An alternative route involves alkylating 3-(trifluoromethyl)-1H-pyrazole with methylating agents such as methyl triflate or dimethyl sulfate. For example:

  • Reagents : 3-(trifluoromethyl)-1H-pyrazole, methyl triflate

  • Conditions : Dichloromethane, ambient temperature, 18 hours

  • Yield : 79% (19 g scale)

This method avoids regioisomer formation but requires pre-synthesized pyrazole precursors.

Functionalization to Carboxylic Acid

Introducing the carboxylic acid group at the 5-position involves directed metalation followed by carboxylation:

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

The 5-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is deprotonated using LDA at -78°C in tetrahydrofuran (THF). Subsequent quenching with dry ice (CO₂) generates the corresponding carboxylic acid:

  • Base : 2.0 M LDA in heptane/THF/ethylbenzene

  • Temperature : -78°C → gradual warming to room temperature

  • Workup : Acidification with HCl, extraction with methyl tert-butyl ether

  • Yield : 80% (8.19 g scale)

Critical Considerations :

  • Strict temperature control prevents side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis of intermediates.

Conversion to Acyl Chloride

The final step involves converting the carboxylic acid to the reactive acyl chloride:

Oxalyl Chloride Method

Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF) achieves near-quantitative conversion:

  • Reagents : Oxalyl chloride (2.2 equiv), DMF (0.1 equiv)

  • Conditions : 0–5°C for 2 hours, then room temperature for 12 hours

  • Yield : 92%

  • Purity : ≥95% (HPLC)

Thionyl Chloride Method

Thionyl chloride (SOCl₂) offers a cost-effective alternative, particularly for large-scale synthesis:

  • Reagents : SOCl₂ (3.0 equiv), DCM

  • Conditions : Reflux for 4 hours

  • Yield : 88%

Optimization and Industrial Considerations

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature (Cyclocondensation)50–60°C↑ Yield by 15%
LDA Reaction Temperature<-70°C↓ Side products
Acyl Chloride Formation0–5°C↑ Purity by 20%

Scalability Challenges

  • Cyclocondensation : Exothermic nature requires controlled addition of methyl hydrazine to prevent runaway reactions.

  • LDA Usage : Large-scale reactions necessitate cryogenic reactors, increasing operational costs.

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Singlet at δ 4.13 ppm (N-CH₃), δ 7.22 ppm (C₅-H).

  • ¹⁹F NMR : Singlet at δ -62.5 ppm (CF₃ group).

  • IR Spectroscopy : C=O stretch at 1770 cm⁻¹ (acyl chloride).

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh regioselectivity, scalableRequires isomer separation
LDA CarboxylationPosition-specific functionalizationCryogenic conditions
Oxalyl ChlorideHigh purity, fast reactionMoisture-sensitive reagents

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), NBS, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

  • Antiviral Agents : Research has identified compounds derived from this pyrazole that exhibit inhibitory activity against viruses, including measles virus RNA-dependent RNA polymerase. A notable derivative showed an IC50 of 35-145 nM against multiple primary isolates, indicating significant antiviral potential .
  • Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents, with studies focusing on its mechanism of action and efficacy in preclinical models.

Agricultural Chemistry

The compound is also pivotal in the synthesis of agrochemicals, particularly herbicides. For instance:

  • Herbicide Development : It is used to synthesize compounds like pyroxasulfone, which shows efficacy in controlling a wide range of weeds. The synthesis involves multiple steps where this compound acts as a key building block .

Synthesis Methodology

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives often involves multi-step reactions. A common method includes:

  • Starting Materials : Typically involves trifluoroacetic acid and methyl hydrazine.
  • Reaction Conditions : Conducted under controlled temperatures (e.g., 20°C to 80°C) with specific solvents like acetic acid.
  • Yield : High yields (up to 86.5%) have been reported with proper optimization of reaction parameters .

Table 1: Synthesis Overview

StepStarting MaterialConditionsYield (%)
1Trifluoroacetic Acid + Methyl HydrazineAcetic Acid, 20°C85
2Intermediate ProductHeating at 80°C86.5

Market Availability and Safety

The compound is commercially available from various suppliers, with specifications indicating a purity of ≥95%. It is classified as hazardous, requiring careful handling due to its irritant properties .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Trifluoromethyl vs. Other Substituents
  • N-Alkyl Pyrazole Analogs :
    Replacing the N-methyl group with bulkier substituents (e.g., N-isopropyl or N-benzyl) results in complete loss of antiviral activity (EC₅₀ > 150 nM vs. 30–55 nM for the parent compound). For example:

    • N-Ethyl pyrazole retains activity (EC₅₀ = 55 nM) but exhibits high cytotoxicity , limiting therapeutic utility .
    • N-Benzyl analogs (e.g., compound 9c) are inactive, highlighting the steric and electronic sensitivity of the pyrazole ring .
  • Trifluoromethyl vs. tert-Butyl :
    The structurally related 3-(tert-butyl)-1-methylpyrazole-5-carbonyl chloride (CAS: N/A) replaces CF₃ with a tert-butyl group. While tert-butyl provides steric bulk, it lacks the electron-withdrawing effect of CF₃, reducing electrophilicity at the carbonyl center. This decreases reactivity in nucleophilic acyl substitution reactions .

Positional Isomerism :
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS: N/A) differs in the position of the carbonyl group (C4 vs. C5). The C4 isomer exhibits lower stability due to steric clashes between the carbonyl group and the methyl/CF₃ substituents, complicating synthetic applications .

Functional Group Analogues

Carbonyl Chloride vs. Sulfonyl Chloride :

The sulfonyl chloride derivative 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 519056-67-8) replaces the carbonyl chloride with a sulfonyl chloride group. Sulfonyl chlorides are more reactive toward amines but less versatile in forming esters, limiting their utility in multi-step syntheses .

Nitro-Substituted Derivatives :

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS: 2059934-89-1) introduces a nitro group at position 3. The nitro group’s strong electron-withdrawing effect enhances electrophilicity but introduces synthetic challenges , such as reduced stability under acidic or reducing conditions .

Hybrid Heterocyclic Systems

Several 1,3,4-oxadiazole derivatives incorporating the pyrazole-CF₃ moiety have been synthesized (). Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Key Properties
1 4-Bromobenzyl 113–114 83.3 High yield, stable white solid
2 Cyanoethyl 81–82 27.7 Low yield, hygroscopic brown solid
4 2-Chlorothiazolyl 94–95 81.3 Moderate reactivity, yellow solid
6 2-Fluorobenzyl 101–102 78.2 Balanced solubility and stability

These derivatives demonstrate that electron-withdrawing groups (e.g., bromo, chloro) improve crystallinity and yield, while polar groups (e.g., cyano) reduce synthetic efficiency .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (CAS Number: 129768-24-7) is a pyrazole derivative notable for its unique trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities and potential applications.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₄ClF₃N₂O
Molecular Weight212.557 g/mol
IUPAC NameThis compound
InChI KeyPLGFQFMBCLCVRB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy in biological systems.

Target Interactions

Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, the interaction with cytochrome P450 enzymes may influence drug metabolism and toxicity profiles. Additionally, the compound may act as a ligand for certain receptors, modulating signaling pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

  • Antibacterial Activity : Research indicates that similar pyrazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with a trifluoromethyl group have shown enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some studies report antifungal properties against phytopathogenic fungi, suggesting that this compound could be explored as a potential antifungal agent.

Case Studies

  • Synthesis and Antibacterial Testing : A study synthesized various pyrazole derivatives, including those containing trifluoromethyl groups. The results indicated that one derivative exhibited an MIC of 32 µg/mL against Bacillus cereus, outperforming traditional antibiotics like streptomycin .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies have demonstrated that the presence of the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. This has implications for drug design, particularly in optimizing pharmacological profiles .

Toxicity and Safety Considerations

Despite its promising biological activities, this compound is classified as hazardous. It can cause severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.

Q & A

Q. What synthetic routes are optimized for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of pyrazole precursors. For example, trifluoromethylation and chlorination steps are critical. A two-step method reported in the literature involves:

Trifluoromethylation : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under catalytic conditions to introduce the CF₃ group .

Carbonyl chloride formation : Treating the intermediate with phosgene (COCl₂) or oxalyl chloride (Cl₂C₂O₂) in anhydrous solvents like dichloromethane (DCM) at 0–5°C. Excess base (e.g., triethylamine) is required to neutralize HCl byproducts.
Key factors :

  • Temperature control (<10°C) minimizes side reactions like hydrolysis.
  • Solvent choice : Anhydrous DCM or THF prevents premature hydrolysis of the carbonyl chloride.
  • Purity monitoring : Use TLC (Rf ~0.6 in hexane/ethyl acetate 4:1) or ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • ¹H/¹³C NMR : The pyrazole ring protons resonate at δ 6.8–7.2 ppm, while the carbonyl chloride carbon appears at δ 160–165 ppm.
  • ¹⁹F NMR : The CF₃ group shows a sharp singlet at δ -62 ppm. Contradictions in peak splitting may arise from impurities (e.g., residual solvents like DCM) or rotameric equilibria, which can be resolved by variable-temperature NMR .
  • X-ray crystallography : Used to confirm regiochemistry (e.g., 1-methyl vs. 3-CF₃ substitution) and bond angles. Pyrazole rings typically exhibit planarity (deviation <0.05 Å), with carbonyl chloride groups adopting a trans configuration relative to the CF₃ group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hygroscopicity : Store under inert gas (argon) at -20°C to prevent hydrolysis to the carboxylic acid .
  • Ventilation : Use fume hoods due to HCl release during reactions.
  • PPE : Wear nitrile gloves, safety goggles, and acid-resistant lab coats. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

The CF₃ group is strongly electron-withdrawing (-I effect), activating the carbonyl chloride toward nucleophilic attack. However, steric hindrance from the CF₃ and methyl groups can slow reactions with bulky nucleophiles (e.g., tert-butylamines). Case study : Reaction with aniline proceeds at 25°C in DCM (yield: 85%), whereas N-methylaniline requires elevated temperatures (50°C) and longer reaction times (24 h) for comparable yields .

Q. What strategies mitigate hydrolysis during storage or kinetic studies, and how is hydrolytic stability quantified?

  • Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to storage containers.
  • Kinetic studies : Monitor hydrolysis rates via ¹⁹F NMR in D₂O/CD₃CN mixtures. Hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 12 h at pH 7, 25°C), accelerating under basic conditions (t₁/₂ = 2 h at pH 10) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

DFT calculations (B3LYP/6-311+G**) reveal that the carbonyl chloride's LUMO is localized on the carbonyl carbon, favoring nucleophilic attack. The CF₃ group’s -I effect lowers the LUMO energy by ~1.5 eV compared to non-fluorinated analogs, enhancing electrophilicity .

Q. What contradictions exist in reported biological activities of derivatives, and how can they be reconciled?

Derivatives with 4-chlorophenyl substituents (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole) show conflicting IC₅₀ values in kinase inhibition assays (e.g., 0.5 µM vs. 2.1 µM in duplicate studies). These discrepancies may arise from:

  • Crystallographic polymorphism : Different crystal packing (e.g., π-stacking vs. hydrogen bonding) alters solubility and bioavailability .
  • Assay conditions : Variations in ATP concentrations (10 µM vs. 100 µM) or incubation times (1 h vs. 24 h) .

Q. How is this compound utilized in synthesizing Suzuki-Miyaura coupling precursors?

The carbonyl chloride can be converted to a boronic ester via reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (PdCl₂(dppf), 80°C, 12 h). The resulting boronate ester (e.g., [1-methyl-3-CF₃-pyrazol-5-yl]boronic acid) enables cross-coupling with aryl halides for drug discovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
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Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride

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